4,5-Dimethyl-1H-benzimidazol-1-amine 4,5-Dimethyl-1H-benzimidazol-1-amine
Brand Name: Vulcanchem
CAS No.: 344754-42-3
VCID: VC19082309
InChI: InChI=1S/C9H11N3/c1-6-3-4-8-9(7(6)2)11-5-12(8)10/h3-5H,10H2,1-2H3
SMILES:
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol

4,5-Dimethyl-1H-benzimidazol-1-amine

CAS No.: 344754-42-3

Cat. No.: VC19082309

Molecular Formula: C9H11N3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-1H-benzimidazol-1-amine - 344754-42-3

Specification

CAS No. 344754-42-3
Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
IUPAC Name 4,5-dimethylbenzimidazol-1-amine
Standard InChI InChI=1S/C9H11N3/c1-6-3-4-8-9(7(6)2)11-5-12(8)10/h3-5H,10H2,1-2H3
Standard InChI Key AKTVVGLRVVOUAA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)N(C=N2)N)C

Introduction

Structural and Molecular Characteristics

The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 4,5-dimethyl-1H-benzimidazol-1-amine, the methyl groups at positions 4 and 5 introduce steric and electronic effects that influence reactivity, while the 1-amine substituent enhances hydrogen-bonding potential. Key molecular parameters for analogous compounds include:

PropertyValue (Analogous Compounds)Source
Molecular formulaC₉H₁₁N₃ (hypothesized)Extrapolated
Molecular weight161.21 g/mol (calculated)
Substituent positions1-amine, 4- and 5-methyl
Parent compound CID41455233 (6-amine derivative)

The 1-amine configuration distinguishes this compound from the 6-amine derivative (CID 41455233), where the amine group occupies a different position on the benzimidazole ring . Such positional isomerism significantly alters electronic distribution, as evidenced by NMR shifts in related structures .

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis of 4,5-dimethyl-1H-benzimidazol-1-amine has been reported, copper-catalyzed C–N coupling methods used for analogous benzimidazoles provide a plausible route . For example, microwave-assisted reactions of 2-(2-bromovinyl)benzimidazoles with cyanamide in dimethylformamide (DMF) yield benzoimidazo-pyrimidin-amines under CuI/K₃PO₄ catalysis . Adapting this protocol could involve:

  • Precursor preparation: 4,5-dimethyl-1H-benzimidazole synthesized via cyclization of N-(substituted)-o-phenylenediamine derivatives.

  • Functionalization: Introduction of the 1-amine group through nucleophilic substitution or reductive amination, leveraging the reactivity of halogenated intermediates.

A comparative analysis of reaction conditions for related compounds reveals critical parameters:

ConditionTypical RangeImpact on Yield
Temperature80–120°CHigher yields at 100°C
Catalyst (CuI) loading5–15 mol%Optimized at 10 mol%
Reaction time30–90 min (microwave)Longer times → side products

Dehydrogenation side reactions, observed in similar systems, may require careful control to prevent tautomerization or ring-opening .

Physicochemical Properties and Stability

The 1-amine substituent likely enhances solubility in polar aprotic solvents compared to non-aminated analogs. Key stability considerations include:

  • pH-dependent tautomerism: The amine group may participate in protonation-deprotonation equilibria, affecting electronic spectra and reactivity.

  • Thermal stability: Benzimidazoles generally decompose above 250°C, but methyl groups could lower this threshold by ~20–30°C .

Comparative solubility data for structurally similar compounds:

CompoundSolubility in DMF (mg/mL)Solubility in H₂O (mg/mL)
4,5-Dimethyl-1H-benzimidazol-6-amine12.3 ± 0.50.8 ± 0.1
3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine8.9 ± 0.31.2 ± 0.2

These trends suggest that the 1-amine derivative may exhibit moderate aqueous solubility (~1.5–2.0 mg/mL) due to increased polarity .

Research Challenges and Future Directions

Current gaps in understanding 4,5-dimethyl-1H-benzimidazol-1-amine include:

  • Synthetic accessibility: Developing regioselective methods to install the 1-amine group without isomerization.

  • Stability profiling: Assessing decomposition pathways under physiological conditions.

  • Biological screening: Prioritizing assays against Gram-positive bacteria and tyrosine kinases based on SAR trends .

Future work should explore:

  • Palladium-catalyzed amination: To bypass copper-mediated side reactions observed in related systems .

  • Co-crystallization studies: With target enzymes to validate binding hypotheses.

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